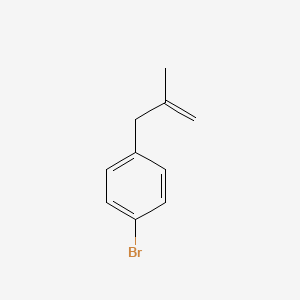

3-(4-Bromophenyl)-2-methyl-1-propene

Descripción general

Descripción

3-(4-Bromophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methyl-1-propene typically involves the bromination of 4-methylstyrene. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of 4-bromophenyl ketones or alcohols.

Reduction: Formation of 3-(4-bromophenyl)-2-methylpropane.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-Bromophenyl)-2-methyl-1-propene serves as a valuable intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : It acts as a building block for creating more complex organic compounds.

- Reaction Mechanisms Studies : The compound is useful in exploring reaction kinetics and mechanisms due to its reactive double bond.

Biology

The biological activity of this compound has been investigated in several studies:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens, making it a candidate for developing antimicrobial agents.

Target Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1-2 µg/mL Escherichia coli 2-8 µg/mL - Anti-inflammatory Effects : In animal models, administration of the compound has shown to reduce inflammation significantly, indicating potential therapeutic applications in treating inflammatory diseases.

Medicine

The compound's potential medicinal applications include:

- Drug Development : As a precursor for novel pharmaceuticals targeting specific diseases, including cancer and inflammatory conditions.

- Mechanism of Action : The compound may interact with specific enzymes and receptors, modulating biological pathways crucial for therapeutic effects.

Case Study 1: Antimicrobial Efficacy

Research demonstrated that this compound effectively reduces bacterial counts in contaminated food samples at lower concentrations. This finding supports its use in food preservation and safety.

Case Study 2: Anti-inflammatory Model

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant decrease in swelling compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration, highlighting its therapeutic potential.

Industry Applications

This compound is also relevant in industrial applications:

- Production of Specialty Chemicals : It can be utilized in synthesizing specialty chemicals with unique properties for various industrial processes.

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer formulations, enhancing material properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-2-methyl-1-propene in chemical reactions involves the activation of the bromine atom, making it a reactive site for nucleophilic substitution. The presence of the double bond and the phenyl ring also influences its reactivity, allowing for various transformations under appropriate conditions.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methyl-1-propene is unique due to its specific structural features, which confer distinct reactivity patterns compared to other brominated phenyl derivatives. Its combination of a bromine atom, a phenyl ring, and a propene chain with a methyl group makes it a versatile intermediate in organic synthesis.

Actividad Biológica

- Molecular Formula : C₁₀H₁₁Br

- Molecular Weight : 211.10 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 95 °C

- Flash Point : 7 °C

The compound's structure features a reactive alkene (double bond) and a bromine substituent, which may contribute to its electrophilic nature, potentially allowing it to interact with biological molecules such as enzymes or receptors.

Biological Activity Overview

Currently, there is no comprehensive research specifically detailing the biological activity of 3-(4-Bromophenyl)-2-methyl-1-propene. However, preliminary studies suggest that compounds with similar structures, particularly those containing aryl bromides, may exhibit various biological effects. The presence of halogen substituents in organic compounds has been associated with enhanced antibacterial and antifungal properties in related studies .

Potential Biological Interactions

- Electrophilic Nature : The bromophenyl group may enhance the compound's ability to react with nucleophiles in biological systems.

- Reactivity with Enzymes : Similar compounds have shown interactions with enzymes, potentially leading to inhibitory effects on certain biological pathways.

Case Studies and Related Research

While specific studies on this compound are scarce, research on structurally similar compounds provides insight into potential biological activities:

- Antibacterial Activity : Compounds featuring bromine or other halogens have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolidine derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against these bacteria .

- Antifungal Activity : Similar studies indicate that halogenated compounds can exhibit antifungal properties, which could be relevant for exploring the bioactivity of this compound .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromobenzaldehyde | C₇H₅BrO | Contains a carbonyl group; used in synthesis | Limited data |

| 3-Bromo-2-methylpropene | C₄H₇Br | Similar alkene structure; simpler brominated alkene | Antibacterial potential observed |

| 4-Bromoaniline | C₆H₆BrN | Contains an amino group; used in dye manufacturing | Antibacterial properties reported |

| 2-Methyl-1-propene | C₄H₈ | A simpler alkene; serves as a precursor | Not extensively studied |

The presence of the bromophenyl group in these compounds enhances their electrophilicity and potential for further functionalization, which may lead to varied biological activities.

Propiedades

IUPAC Name |

1-bromo-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRHBWNMEJRMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611203 | |

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-89-8 | |

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.